Boc-3-硝基-D-苯丙氨酸

描述

Boc-3-Nitro-D-phenylalanine is used as a reagent in the synthesis of new cyclic plasmin inhibitors with excellent potency and selectivity .

Molecular Structure Analysis

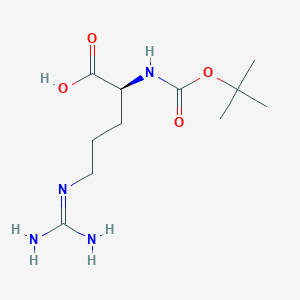

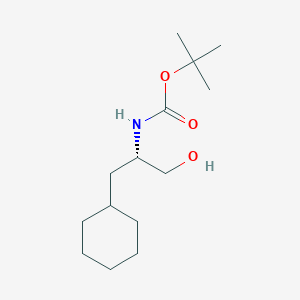

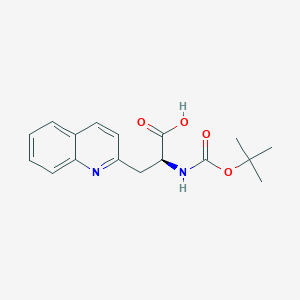

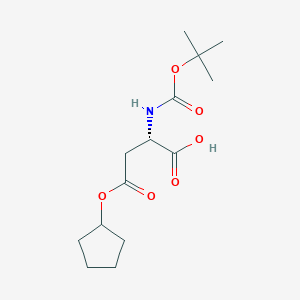

The Boc-3-Nitro-D-phenylalanine molecule contains a total of 40 bonds. There are 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of Boc-3-Nitro-D-phenylalanine is 310.30 g/mol . Other physical and chemical properties are not detailed in the available resources.科学研究应用

自组装和材料科学应用:Boc-3-硝基-D-苯丙氨酸已被研究其自组装性质。例如,它与Boc-L-苯丙氨酸-L-酪氨酸在溶液中和静电纺丝纤维中结合,探索其在材料科学中的潜力 (Baptista et al., 2022)。

生物化学和蛋白质合成:这种化合物被用于将大肠杆菌tRNAPhe误配与苯丙氨酸的光活化类似物,展示其在蛋白质合成和生物化学研究中的应用 (Baldini et al., 1988)。

化学连接技术:它已被用于原生化学连接过程。例如,合成了红N-Boc-β-巯基-L-苯丙氨酸,从而实现了在苯丙氨酸上的原生化学连接,这是肽和蛋白质合成中的重要步骤 (Crich & Banerjee, 2007)。

有机化学中的合成应用:该化合物在合成具有烷基侧链的β2,3-氨基酸方面的实用性已被证明,表明其在新型氨基酸和衍生物的开发中的作用 (Longobardo et al., 2015)。

腐蚀抑制:在材料科学领域,发现Boc-苯丙氨酸(一种相关化合物)能显著抑制黄铜在硝酸溶液中的腐蚀,暗示其在腐蚀防护和材料保护中的潜在应用 (Abed et al., 2002)。

药物中间体和合成:已记录了其在合成药物中间体方面的用途,例如从3,4-二羟基-L-苯丙氨酸合成6-硝基-L-DOPA,显示了其在制药合成中的重要性 (Cheng, 2011)。

生物医学应用:它已被用于合成对单克隆抗体耦合的异硫氰酸肽双功能螯合剂,表明其在诊断和治疗剂的开发中的潜力 (Ram & Buchsbaum, 1996)。

DNA测序和FRET应用:Boc-3-硝基-D-苯丙氨酸已被用于创建DNA测序的FRET盒和终止子,展示了其在遗传研究和分子生物学中的实用性 (Nampalli et al., 2002)。

安全和危害

When handling Boc-3-Nitro-D-phenylalanine, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Mode of Action

The mode of action of Boc-3-Nitro-D-phenylalanine is primarily through its self-assembly into nanostructures . This compound has been found to form nanotubes, which further self-assemble into microtapes . This self-assembly is a key part of its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by Boc-3-Nitro-D-phenylalanine are related to its self-assembly into nanostructures .

Result of Action

The result of Boc-3-Nitro-D-phenylalanine’s action is the formation of nanostructures through self-assembly . These nanostructures exhibit optical absorption and photoluminescence, indicating quantum confinement due to nanostructure formation . When embedded into electrospun fibers, these dipeptides generate high output voltages through the piezoelectric effect .

Action Environment

The action of Boc-3-Nitro-D-phenylalanine can be influenced by environmental factors. For instance, the solvent used can affect the type of nanostructures formed through self-assembly . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other compounds .

生化分析

Biochemical Properties

It is known that phenylalanine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the derivative.

Cellular Effects

Phenylalanine and its derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenylalanine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Phenylalanine and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Biochemical compounds can be transported and distributed in various ways, potentially interacting with transporters or binding proteins and affecting their localization or accumulation .

Subcellular Localization

Biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426508 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158741-21-0 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)